molecular formula C12H16ClN3 B3004310 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride CAS No. 2551116-73-3

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride

Cat. No.: B3004310
CAS No.: 2551116-73-3
M. Wt: 237.73
InChI Key: VIONXTVGDHDRLU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride is an organic compound that belongs to the pyrazole family. It is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an amine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate reagents to introduce the 2-methylphenyl group and the amine group at the desired positions on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A closely related compound with similar structural features but lacking the 2-methylphenyl group.

    1-Phenyl-3,5-dimethylpyrazole: Another similar compound with a phenyl group instead of a 2-methylphenyl group.

Uniqueness

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and 2-methylphenyl groups on the pyrazole ring makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15;/h4-7H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIONXTVGDHDRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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